

Discovery and history of aminotriazine insecticides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine

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An In-depth Technical Guide to the Discovery and History of Aminotriazine Insecticides

Introduction

The aminotriazine class of heterocyclic compounds represents a cornerstone in the development of modern agrochemicals. While the s-triazine scaffold is most famously associated with a widely used class of herbicides discovered in the 1950s, a distinct and important group of aminotriazine derivatives has been developed for insect control. These aminotriazine insecticides, which include key active ingredients such as Pymetrozine and Cyromazine, are characterized by their highly specific modes of action, which differ significantly from the broad-spectrum neurotoxicity of many classical insecticides. This specificity makes them valuable tools in Integrated Pest Management (IPM) programs, particularly for managing insecticide resistance. This guide provides a comprehensive overview of the discovery, history, mechanisms of action, and chemical properties of these important insecticides.

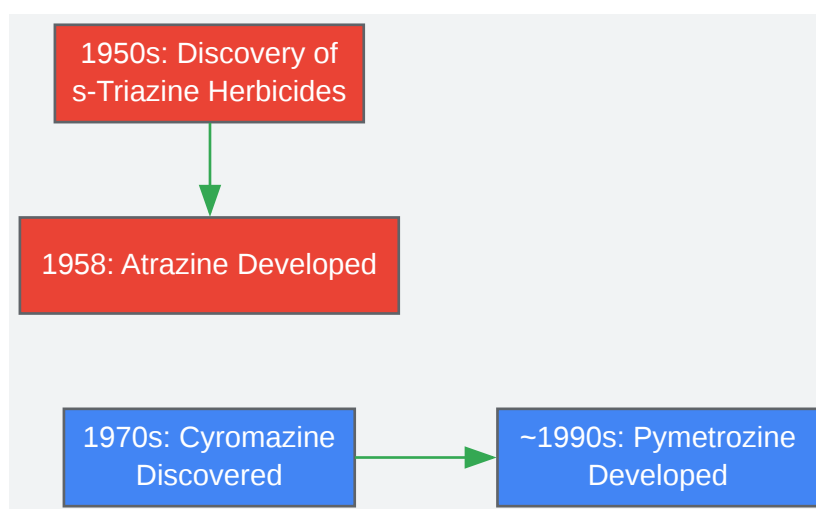
Discovery and History

The journey of aminotriazine agrochemicals began in the laboratories of J.R. Geigy Ltd. in Switzerland in the 1950s with the discovery of the potent herbicidal properties of compounds like atrazine and simazine.^[1] However, the exploration of the triazine scaffold for insecticidal properties occurred later. An insecticide screening effort identified N-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-amine as having weak potency against lepidopteran

species, which spurred further structure-activity relationship (SAR) studies to optimize the molecule for insecticidal activity.[2]

This line of research led to the development of distinct aminotriazine compounds with novel modes of action. Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) was discovered by Ciba-Geigy, Ltd. in the 1970s and introduced as a potent insect growth regulator.[1]

Pymetrozine, a pyridine azomethine derivative developed by Syngenta, emerged later as a highly selective insecticide that controls sucking pests through a unique feeding-blocking mechanism.[3] These discoveries marked a significant diversification of the aminotriazine chemical class, establishing its role not only in weed management but also in the precise control of key insect pests.



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Figure 1. Historical development of aminotriazine agrochemicals.

Quantitative Data Summary

The physicochemical properties, efficacy, and environmental fate of Pymetrozine and Cyromazine are summarized below. These tables provide essential data for researchers in agrochemical development and environmental science.

Table 1: Physicochemical Properties of Pymetrozine and Cyromazine

Property	Pymetrozine	Cyromazine	Source(s)
Chemical Formula	C ₁₀ H ₁₁ N ₅ O	C ₆ H ₁₀ N ₆	[4] [5]
Molecular Weight	217.23 g/mol	166.19 g/mol	[6] [7]
Appearance	Colorless crystals / White to off-white granules	White crystalline powder	[8] [9] [10]
Melting Point	217 °C	219 - 227 °C	[5] [8] [10]
Vapor Pressure	<4 x 10 ⁻³ mPa (@ 25 °C)	4.5 x 10 ⁻⁷ Pa / 3.3 x 10 ⁻⁹ mm Hg (@ 25 °C)	[4] [10] [11]
Water Solubility	290 mg/L (@ 25 °C, pH 6.5)	11,000 - 13,000 mg/L (@ 20-25 °C, pH 7.1-7.5)	[4] [6] [10]
Log P (octanol/water)	-0.18 to -0.19	-0.061 to -2.753 (Calculated)	[4] [8] [10] [12]

Table 2: Insecticidal Efficacy of Pymetrozine and Cyromazine

Active Ingredient	Target Pest	Efficacy Metric	Value	Source(s)
Pymetrozine	Red-legged crayfish (Procambarus clarkii)	96h LC ₅₀	0.479 mg/L	[13] [14]
Whitefly parasitoid (Encarsia formosa)	Adult LC ₅₀	~280 mg/L	[15]	
Rice plant hopper	Control	Effective	[4]	
Aphids, Whiteflies	Control	Effective	[4]	
Cyromazine	Housefly (Musca domestica)	Larval LC ₅₀	0.14 µg/g (in larval medium)	[16]
Housefly (Musca domestica)	Larval LC ₁₀	0.03 µg/g (in larval medium)	[16]	
Leafminers (Liriomyza spp.)	Control	Effective	[10]	
Australian sheep blowfly (Lucilia cuprina)	Control	Effective	[7]	

Table 3: Environmental Fate and Ecotoxicity

Parameter	Pymetrozine	Cyromazine	Source(s)
Soil Half-Life (DT ₅₀)	2 - 69 days (field median: 14 days)	>100 days (aerobic); 75 - 284 days (field)	[4][17][18][19]
Primary Degradation Pathway	Cleavage between triazine and pyridine rings; oxidation	Dealkylation to form melamine	[3][4][20]
Mobility in Soil	Low mobility, strongly adsorbed	High water solubility, potential to leach	[4][18]
Avian Toxicity (Bobwhite Quail)	LD ₅₀ >2000 mg/kg (Practically non-toxic)	Moderately toxic (NOAEC = 75 ppm)	[21][22]
Aquatic Toxicity (Rainbow Trout)	LC ₅₀ >100 mg/L (Practically non-toxic)	Moderately toxic	[23][24]
Honeybee Toxicity (Contact)	LD ₅₀ >200 µg/bee (Practically non-toxic)	Practically non-toxic	[4][22]

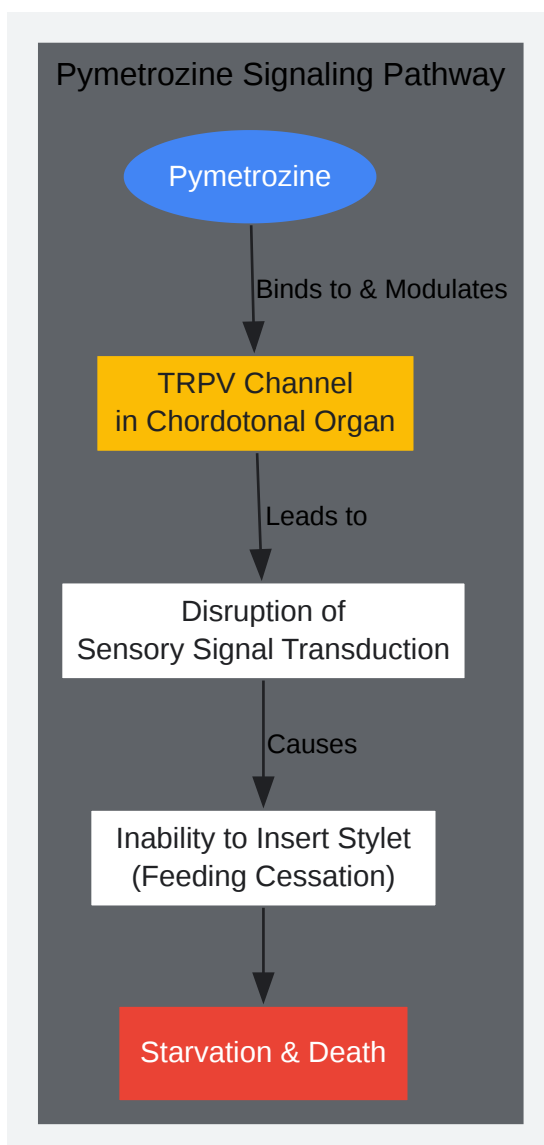
Mechanism of Action and Signaling Pathways

Aminotriazine insecticides operate via mechanisms that are distinct from both classic neurotoxins and their herbicidal counterparts.

Pymetrozine: Neural-Mediated Feeding Blockade

Pymetrozine is a selective insecticide targeting sap-sucking insects (Homoptera) such as aphids and whiteflies.[4] Its mode of action is unique; it does not cause immediate paralysis or death but rather induces a rapid and irreversible cessation of feeding behavior.[6] Physiologically, it prevents insects from inserting their stylets into plant tissue.[8]

The molecular target of Pymetrozine is the transient receptor potential vanilloid (TRPV) channel complex in chordotonal mechanoreceptors, which are sensory organs crucial for proprioception and hearing in insects.[21][23] By modulating these channels, Pymetrozine disrupts the insect's ability to sense mechanical stimuli, leading to a loss of coordinated feeding actions. This disruption ultimately results in starvation.[25] Pymetrozine is classified by the Insecticide Resistance Action Committee (IRAC) in Group 9B.[23]



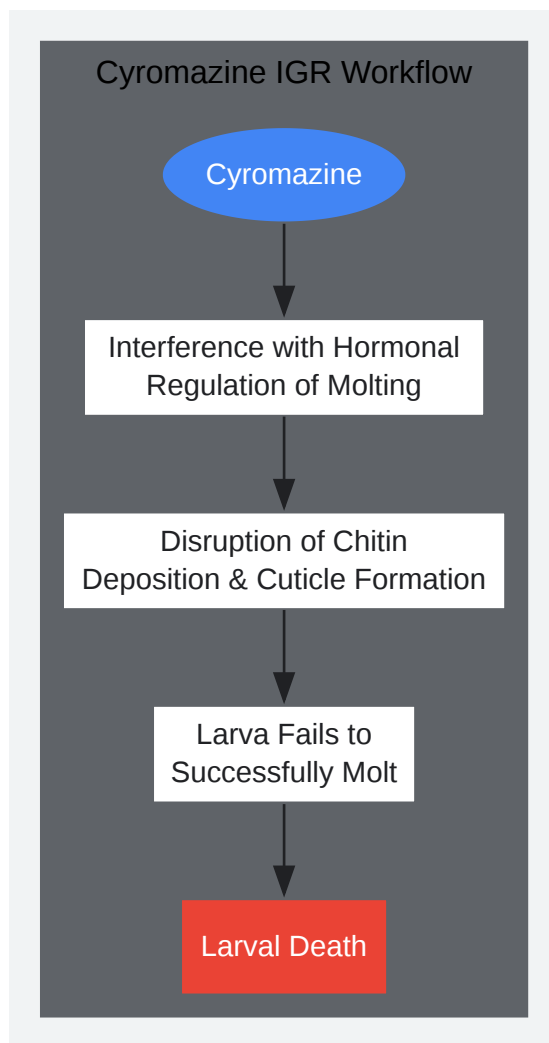
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Figure 2. Signaling pathway of Pymetrozine's feeding blockade action.

Cyromazine: Insect Growth Regulation

Cyromazine is an insect growth regulator (IGR) that primarily affects the larval stages of Dipteran insects.[24][26] Unlike neurotoxic insecticides, it does not kill adult insects but prevents the development of the next generation.[23] Its precise biochemical mechanism of action remains to be fully elucidated, but it is known to interfere with the molting and pupation processes.[25][26]

Evidence suggests Cyromazine disrupts the deposition of chitin and affects the sclerotization (hardening) of the insect's cuticle.[8][23][26] This interference leads to the formation of a malformed, non-viable cuticle, causing the larvae to die during the molt.[24] This mode of action places it in IRAC Group 17.[24] The effect on the cuticle is likely a downstream consequence of interference with the hormonal regulation of metamorphosis, possibly involving ecdysone-responsive genes.[27]



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Figure 3. Logical workflow of Cyromazine's IGR mechanism.

Experimental Protocols

Protocol 1: General Synthesis of an s-Triazine Core (Cyromazine)

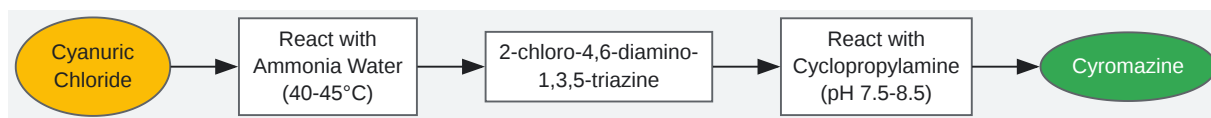
This protocol outlines the industrial synthesis of Cyromazine, which starts with cyanuric chloride and involves sequential nucleophilic substitution.^[27]

Materials:

- Cyanuric chloride
- Organic solvent (e.g., toluene)
- Industrial ammonia water
- Cyclopropylamine
- Acid-binding agent (e.g., sodium carbonate)
- Jacketed glass reactor with mechanical stirrer, temperature probe, and addition funnels

Methodology:

- First Substitution: Dissolve cyanuric chloride in an organic solvent within the reactor and cool to 0-5 °C.
- Slowly add industrial ammonia water dropwise while maintaining the temperature.
- Heat the mixture to 40-45 °C and hold for several hours to form the intermediate, 2-chloro-4,6-diamino-1,3,5-triazine. Isolate, wash, and dry the intermediate.
- Second Substitution: React the intermediate with cyclopropylamine in purified water at an elevated temperature.
- Maintain a pH of 7.5-8.5 by adding an acid-binding agent.
- Allow the reaction to proceed for several hours.
- Decolorize the solution, filter, and cool gradually to crystallize the final product, Cyromazine.
- Filter, wash, and dry the crystals.



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Figure 4. High-level synthesis workflow for Cyromazine.

Protocol 2: Synthesis of Pymetrozine

This protocol describes a three-step synthesis of Pymetrozine from carbonic diester and hydrazine hydrate.^{[7][28]}

Materials:

- Carbonic diester (e.g., diethyl carbonate)
- Hydrazine hydrate (40%)
- Methanol, Water, Ethanol
- Potassium carbonate
- 3-formylpyridine (nicotinaldehyde)
- Monochloroacetone
- Reaction flask with stirrer, thermometer, and condenser

Methodology:

- Step 1: Synthesis of Carbonyl Dihydrazide:
 - Charge the reaction flask with methanol, water, diethyl carbonate, and 40% hydrazine hydrate.
 - Heat the mixture to 75-80 °C and stir for 2 hours.

- Cool to 20-25 °C and filter to collect the carbonyl dihydrazide precipitate. Wash with water and dry.
- Step 2: Synthesis of Pyridine-3-yl Methylene Carbonyl Dihydrazide:
 - In a new reaction, dissolve the carbonyl dihydrazide in a mixture of ethanol and water.
 - Add potassium carbonate and heat to 60-65 °C.
 - Add 3-formylpyridine dropwise over 2 hours and continue stirring for 4 hours.
 - Cool to 20-25 °C, filter, wash the filter cake with water, and dry to obtain the intermediate.
- Step 3: Cyclization to Pymetrozine:
 - Charge a flask with methanol, water, potassium carbonate, and the intermediate from Step 2.
 - Heat to 45-50 °C and add a solution of monochloroacetone in methanol dropwise over 3 hours.
 - Stir at 50-55 °C for 5 hours.
 - Cool, filter, wash with water, and dry to obtain Pymetrozine.

Protocol 3: Larval Diet Bioassay for Cyromazine Efficacy

This protocol is adapted from methods used to determine the lethal concentration (LC) of Cyromazine against housefly larvae.[\[16\]](#)[\[29\]](#)

Materials:

- Cyromazine technical grade
- Acetone (or other suitable solvent)
- Standard larval diet for *Musca domestica*
- Beakers or containers for treatment

- Third-instar larvae of *Musca domestica*
- Incubator set to appropriate temperature and humidity

Methodology:

- Preparation of Treatment Solutions: Prepare a stock solution of Cyromazine in acetone. Create a series of serial dilutions to achieve the desired final concentrations (e.g., 0.03, 0.06, 0.12, 0.25, 0.50 $\mu\text{g/g}$).
- Diet Treatment: For each concentration, add a precise volume (e.g., 2.5 mL) of the Cyromazine-acetone solution to a known weight (e.g., 25 g) of the larval diet and mix thoroughly to ensure even distribution.
- Control Group: Prepare a control group by adding only the solvent (acetone) to the larval diet. Allow the solvent to evaporate from all treated and control diets.
- Larval Exposure: Introduce a set number of third-instar larvae (e.g., 20) onto the surface of the treated diet in each container. Each concentration should have multiple replicates.
- Incubation: Place the containers in an incubator under controlled conditions (e.g., $27\pm 1^\circ\text{C}$, $65\pm 5\%$ RH, 12:12 L:D photoperiod).
- Mortality Assessment: After a set period (e.g., 7 days or until pupation in the control group is complete), count the number of surviving pupae and emerged adults. Larvae that fail to pupate are considered dead.
- Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and perform probit analysis to determine the LC_{50} and LC_{90} values.

Conclusion

The aminotriazine insecticides, exemplified by Pymetrozine and Cyromazine, represent a successful evolution of the triazine scaffold beyond its initial application in herbicides. Their development highlights a strategic shift towards insecticides with highly specific and novel modes of action. Pymetrozine's unique feeding-blocking mechanism and Cyromazine's

targeted disruption of insect growth provide effective control of problematic pests while offering a better safety profile for many non-target organisms compared to older, broad-spectrum chemistries. This makes them indispensable components in modern IPM and insecticide resistance management strategies, demonstrating the enduring utility of the aminotriazine core in agrochemical innovation.

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- To cite this document: BenchChem. [Discovery and history of aminotriazine insecticides]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065445#discovery-and-history-of-aminotriazine-insecticides]

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